FTase Inhibitor II -

FTase Inhibitor II

Catalog Number: EVT-1175550
CAS Number:
Molecular Formula: C15H21N3O4S2
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Farnesyltransferase inhibitors (FTIs) are a class of anticancer agents that target the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. These inhibitors have been developed in response to the discovery that certain proteins, such as the Ras oncoproteins, require farnesylation for their oncogenic activity. FTIs have shown promise in preclinical studies, demonstrating the ability to inhibit tumor growth and exhibiting low toxicity in murine models12356.

Synthesis Analysis
  • Lonafarnib (SCH-66336): Described as a novel, orally active, heterocyclic peptidomimetic FTase inhibitor. []
  • R115777 (Tipifarnib/Zarnestra): An orally available FTI that has shown objective responses in some patients with metastatic breast cancer. [, ]
  • BMS-214662: A potent FTI administered intravenously. []
  • BIM-46228: An orally bioavailable FTI that has demonstrated in vivo antitumor activity. []
  • Manumycin: A natural FTI. []
Mechanism of Action

FTIs, including FTase Inhibitor II, function by selectively inhibiting the enzyme farnesyl protein transferase (FPTase), which catalyzes the attachment of a farnesyl group to the cysteine residue of target proteins. This farnesylation is crucial for the proper localization and function of these proteins within the cell. By blocking this process, FTIs prevent the activation of Ras and other related proteins, leading to impaired cell proliferation and potential reversal of the transformed phenotype235.

Interestingly, the antineoplastic effects of FTIs are not limited to the inhibition of Ras proteins. Studies have identified other key proteins, such as RhoB and proteins involved in endosomal trafficking, as critical targets affected by FTIs. For instance, RhoB, an endosomal Rho protein, is implicated in receptor trafficking and is affected by FTase inhibition, leading to tumor cell growth blockade345. Additionally, FTIs have been found to inhibit Rab geranylgeranyl transferase (RabGGT), which is involved in endosomal function and apoptosis, further validating the multifaceted mechanism of action of these inhibitors4.

Physical and Chemical Properties Analysis
  • Lonafarnib (SCH-66336) and BIM-46228 are orally active, indicating good bioavailability and suitability for oral administration. [, ]
  • R115777 (Tipifarnib) is also orally available. []
  • BMS-214662 is administered intravenously, suggesting potential limitations in oral bioavailability. []
Applications in Various Fields

Cancer Therapy

FTIs have shown significant potential in the treatment of various types of cancer. They have been reported to cause enhanced mitotic sensitivity to taxol and epothilones, suggesting a synergistic effect when combined with other cytotoxic antineoplastic drugs1. The inhibitors have also demonstrated the ability to block both anchorage-dependent and -independent growth of human tumor cell lines, including those with wild-type Ras, indicating their broad antitumor activity2. Clinical trials have further explored the efficacy of FTIs in hematologic malignancies, with some agents showing promising results and a favorable toxicity profile9.

Cell Cycle and Apoptosis

FTIs induce apoptosis in Ras-transformed cells, particularly when substratum attachment is denied. This suggests that FTIs may revert transformed cells to a state where cell-substratum attachment is crucial for survival, thereby inducing apoptosis in detached cells8. The involvement of FTIs in cell cycle regulation has also been highlighted, with the identification of a cell cycle gene cluster up-regulated by FTI treatment7.

Non-Cancerous Diseases

Beyond their antineoplastic properties, FTIs may have therapeutic potential in non-cancerous diseases. For example, they have been proposed as possible treatments for inflammatory conditions and diseases involving abnormal cell proliferation, such as diabetic retinopathy and macular degeneration5.

Future Directions
  • Combination therapies: Exploring synergistic combinations of FTIs with other targeted therapies or chemotherapeutic agents to enhance their efficacy and overcome resistance mechanisms. [, , ]
  • Patient selection: Identifying specific genetic or molecular markers that predict responsiveness to FTIs, allowing for personalized treatment strategies. [, , ]
  • Alternative applications: Exploring the potential of FTIs in other diseases where protein prenylation plays a role, such as parasitic infections. []

Lonafarnib

    Compound Description: Lonafarnib (also known as SCH-66336) is an orally bioavailable, heterocyclic peptidomimetic farnesyltransferase inhibitor (FTI). [] It exhibits marked in vitro and in vivo antitumor activity by competing with the enzyme for the CAAX portion of Ras, preventing its localization and signaling. [] Lonafarnib has demonstrated efficacy and tolerability in numerous phase I and II clinical trials, both as monotherapy and in combination with other chemotherapeutic agents. [] It has been investigated for the treatment of various cancers, including advanced non-small cell lung cancer (NSCLC) and taxane-refractory/resistant NSCLC. [, ]

    Relevance: Lonafarnib, similar to FTase Inhibitor II, belongs to the class of farnesyltransferase inhibitors (FTIs). [, ] Both compounds target the same enzyme, farnesyltransferase, and aim to disrupt Ras signaling pathways involved in cancer cell growth and proliferation. [, ]

Tipifarnib

    Compound Description: Tipifarnib (formerly R115777, also known as Zarnestra) is an orally available farnesyltransferase inhibitor (FTI). [, , ] It has demonstrated activity in metastatic breast cancer and enhances the efficacy of cytotoxic agents in preclinical models. [, ] Tipifarnib has been evaluated in phase III clinical trials for blood and breast malignancies, demonstrating promising results in inhibiting FTase activity in human breast tumors in vivo and enhancing the breast pathological complete response rate. [, , ]

    Relevance: Tipifarnib shares a similar mechanism of action with FTase Inhibitor II, as both are classified as farnesyltransferase inhibitors (FTIs). [, , ] They target the same enzyme, farnesyltransferase, to disrupt Ras protein signaling and downstream effects involved in cancer cell growth and proliferation. [, , ]

BMS-214662

    Compound Description: BMS-214662 is a potent farnesyltransferase inhibitor (FTI) that underwent evaluation as a cancer therapeutic in phase I and II clinical trials. [, ] It acts by modifying the carboxy-terminal of cell-signaling proteins, preventing their membrane association and activation. []

    Relevance: BMS-214662, like FTase Inhibitor II, belongs to the class of farnesyltransferase inhibitors (FTIs). [, ] Both compounds target the same enzyme, farnesyltransferase, aiming to disrupt essential cellular processes like growth and differentiation often dysregulated in cancer. [, ]

R115777

    Compound Description: R115777 is a selective, nonpeptidomimetic farnesyltransferase (FTase) inhibitor. [, ] It demonstrated preclinical activity against pancreatic cancer cell lines and xenografts by inhibiting the function of p21(ras) and other proteins that require farnesylation for activity. [, ]

    Relevance: R115777 and FTase Inhibitor II belong to the same class of drugs known as farnesyltransferase inhibitors (FTIs). [, ] Both compounds target FTase to block the farnesylation of proteins like Ras, ultimately interfering with their cellular functions and hindering cancer cell growth. [, ]

Manumycin A

    Compound Description: Manumycin A is a natural farnesyltransferase inhibitor (FTI). [] It exhibits anti-cancer properties, specifically demonstrating activity against multiple myeloma cells by inhibiting proliferation and inducing apoptosis. [] The compound disrupts Ras protein processing, impacting downstream signaling pathways involved in cell survival. []

    Relevance: Manumycin A and FTase Inhibitor II share the same target: the enzyme farnesyltransferase (FTase). [, ] Both compounds act as FTIs, interrupting Ras protein modification and signaling, crucial processes for cancer cell survival and proliferation. [, ]

Properties

Product Name

FTase Inhibitor II

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C15H21N3O4S2

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C15H21N3O4S2/c1-24-7-6-12(15(21)22)18-13(19)9-2-4-10(5-3-9)17-14(20)11(16)8-23/h2-5,11-12,23H,6-8,16H2,1H3,(H,17,20)(H,18,19)(H,21,22)/t11-,12-/m0/s1

InChI Key

QZVAZQOXHOMYJF-RYUDHWBXSA-N

SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N

Synonyms

FTI II; (R)-N-[4-[(2-Amino-3-mercapto-1-oxopropyl)amino]benzoyl]-L-methionine;

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)C(CS)N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC(=O)[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.